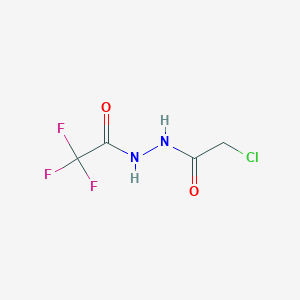

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKIVKLXFDNBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NNC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474799 | |

| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762240-99-3 | |

| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

CAS Number: 762240-99-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a key intermediate in the synthesis of various pharmaceutical compounds. This guide includes its chemical properties, detailed synthesis and purification protocols, and analytical characterization data.

Chemical and Physical Properties

This compound is a white solid at room temperature. It is characterized by the presence of both a chloroacetyl and a trifluoroacetyl group, making it a reactive building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 762240-99-3 | |

| Molecular Formula | C₄H₄ClF₃N₂O₂ | |

| Molecular Weight | 204.53 g/mol | |

| Appearance | White Solid | |

| Purity | ≥98% | |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | |

| InChI Key | DYKIVKLXFDNBMY-UHFFFAOYSA-N | |

| Canonical SMILES | C(C(=O)NNC(=O)C(F)(F)F)Cl |

Synthesis Protocol

The following protocol for the synthesis of this compound is based on established patent literature, providing a high-yield and efficient method.

Synthesis Workflow

Experimental Procedure

This two-step, one-pot synthesis involves the initial formation of trifluoroacetyl hydrazine, followed by acylation with chloroacetyl chloride.

Materials:

-

Hydrazine hydrate

-

Ethyl trifluoroacetate

-

Solvent (e.g., Methyl tertiary butyl ether)

-

Chloroacetyl chloride

-

Acid-binding agent (e.g., 50% Sodium hydroxide solution)

Step-by-step Protocol:

-

Formation of Trifluoroacetyl Hydrazine: In a suitable reaction vessel, dissolve hydrazine hydrate in the chosen solvent. To this solution, add ethyl trifluoroacetate. The reaction is typically carried out at room temperature.

-

Acylation with Chloroacetyl Chloride: To the resulting trifluoroacetyl hydrazine solution, slowly add chloroacetyl chloride. During the addition, maintain the pH of the reaction mixture between 6 and 7 by the controlled addition of an acid-binding agent, such as a 50% sodium hydroxide solution.

-

Reaction Completion and Work-up: After the addition of chloroacetyl chloride is complete, continue to stir the reaction mixture at room temperature for approximately 2 hours.

-

Isolation of the Product: Once the reaction is complete, allow the mixture to stand and separate the aqueous layer. The organic layer, containing the product, is then concentrated under reduced pressure to yield the final product, this compound.

Yield and Purity:

Under optimized conditions, this method can produce yields of up to 97.3% with a purity of 98%.

Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data is available from commercial suppliers and spectral databases. The spectrum is expected to show signals corresponding to the methylene protons of the chloroacetyl group and the N-H protons of the hydrazine moiety. |

| ¹³C NMR | A ¹³C NMR spectrum is available in the SpectraBase database. |

| Mass Spectrometry (MS) | Expected Exact Mass: 203.9913 g/mol . Mass spectral data is available from commercial suppliers. |

| Infrared (IR) Spectroscopy | IR spectral data is available from commercial suppliers, which would show characteristic peaks for the carbonyl (C=O) and N-H functional groups. |

Chromatographic Analysis

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for linearity, precision, accuracy, and specificity for reliable quantitative analysis.

Role in Drug Development

This compound is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its bifunctional nature allows for the construction of more complex heterocyclic structures, which are common motifs in pharmacologically active molecules.

Role as an Intermediate Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H319: Causes serious eye irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |

An In-depth Technical Guide to 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine. This compound is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a disubstituted hydrazine derivative containing both a chloroacetyl and a trifluoroacetyl group. These functional groups contribute to its reactivity and utility as a chemical building block.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide | [1] |

| CAS Number | 762240-99-3 | [1][2][3] |

| Molecular Formula | C4H4ClF3N2O2 | [2][3][4] |

| Molecular Weight | 204.54 g/mol | [2][5] |

| InChI | 1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) | [1][5] |

| InChI Key | DYKIVKLXFDNBMY-UHFFFAOYSA-N | [1][5] |

| SMILES | ClCC(=O)NNC(=O)C(F)(F)F | [5] |

| Canonical SMILES | C(C(=O)NNC(=O)C(F)(F)F)Cl | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to Off-White Solid | [3][4] |

| Melting Point | 139 °C | [6] |

| Boiling Point (Predicted) | 300.0 ± 42.0 °C at 760 mmHg | [3][6] |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [3][6] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Ethyl Acetate, Methanol | [6] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [1][7] |

| Purity | Typically ≥98% | [1] |

Table 3: Spectroscopic Data Summary

While publicly available spectra are limited, the following table summarizes expected and reported spectroscopic characteristics.

| Technique | Data/Expected Features | Source(s) |

| ¹H NMR | A signal corresponding to the methylene protons (CH2) of the chloroacetyl group is expected. The N-H protons would likely appear as broad signals. | [5][8] |

| ¹³C NMR | Signals for the two carbonyl carbons, the trifluoromethyl carbon, and the methylene carbon are expected. | [9] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I and II bands), C-Cl stretching, and C-F stretching are anticipated. | [5] |

| Mass Spectrometry | The molecular ion peak [M]+ or related fragments would be observed, confirming the molecular weight. | [5] |

Synthesis Protocol

The primary route for the synthesis of this compound involves a two-step process starting from hydrazine hydrate.[10] The following is a detailed experimental protocol derived from the patented method.

Step 1: Synthesis of Trifluoroacetylhydrazide

This step involves the acylation of hydrazine hydrate with an ethyl trifluoroacetate.

-

Materials:

-

Hydrazine hydrate

-

Ethyl trifluoroacetate

-

Solvent (e.g., Methyl tertiary butyl ether)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, dissolve hydrazine hydrate in the chosen solvent.

-

Slowly add ethyl trifluoroacetate to the solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

-

The resulting product, trifluoroacetylhydrazide, can be used directly in the next step or isolated if necessary.

-

Step 2: Synthesis of this compound

This step involves the chloroacetylation of the trifluoroacetylhydrazide intermediate.

-

Materials:

-

Trifluoroacetylhydrazide (from Step 1)

-

Chloroacetyl chloride

-

Acid-binding agent (e.g., Sodium hydroxide or Potassium hydroxide solution)

-

Solvent (e.g., Methyl tertiary butyl ether)

-

-

Procedure:

-

To the solution of trifluoroacetylhydrazide, add the acid-binding agent.

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the low temperature.

-

Stir the reaction mixture for a period of time (e.g., 1-3 hours) until the reaction is complete.

-

Upon completion, the reaction mixture is worked up. This typically involves separating the aqueous and organic layers.

-

The organic layer containing the product is then concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or chromatography to achieve the desired purity.[10]

-

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound is a crucial intermediate in the industrial synthesis of Sitagliptin. Sitagliptin is an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It works by inhibiting the DPP-4 enzyme, which increases the levels of incretins, thereby enhancing insulin release and decreasing glucagon levels in a glucose-dependent manner.

The synthesis of Sitagliptin involves the reaction of this compound with other key building blocks to construct the final complex molecule. The presence of the reactive chloroacetyl group allows for nucleophilic substitution, a key step in forming the core structure of Sitagliptin.

Caption: Logical relationship of the intermediate in Sitagliptin synthesis.

Biological Activity

As a synthetic intermediate, this compound is not intended for direct biological or therapeutic use. Its primary significance lies in its role as a precursor to a pharmaceutically active compound. While the broader class of hydrazide-hydrazone derivatives has been investigated for various biological activities, no specific biological studies have been reported for this compound itself.[11][12][13]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Table 4: Hazard and Precautionary Statements

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statement | H319: Causes serious eye irritation. | [5] |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Conclusion

This compound is a well-defined chemical compound with significant importance as a key intermediate in the pharmaceutical industry, particularly in the synthesis of the anti-diabetic drug Sitagliptin. Its synthesis is achieved through a straightforward two-step process. While it does not have direct biological applications, its role in the production of a life-saving medication underscores its importance in medicinal chemistry and drug development. Proper handling and safety precautions are necessary when working with this compound.

References

- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound(762240-99-3) 1H NMR [m.chemicalbook.com]

- 6. This compound | 762240-99-3 [chemicalbook.com]

- 7. 762240-99-3|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a key intermediate in various chemical syntheses.[1][2][3] This document outlines the reaction pathway, presents quantitative data from experimental findings, and offers a detailed experimental protocol.

Physicochemical Properties

This compound is a white solid with the following properties:[4]

| Property | Value |

| CAS Number | 762240-99-3 |

| Molecular Formula | C4H4ClF3N2O2[1][2][4] |

| Molecular Weight | 204.53 g/mol [1][2][4] |

| Appearance | White Solid[4] |

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a trifluoroacetyl hydrazide intermediate, which is subsequently acylated to yield the final product.[5]

Step 1: Synthesis of Trifluoroacetyl Hydrazide

Hydrazine hydrate is reacted with ethyl trifluoroacetate. In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of trifluoroacetyl hydrazide and ethanol as a byproduct.[5]

Step 2: Synthesis of this compound

The intermediate, trifluoroacetyl hydrazide, is then reacted with chloroacetyl chloride in the presence of an acid-binding agent, such as sodium hydroxide or potassium hydroxide. This results in the acylation of the remaining free amine group of the hydrazide, forming this compound.[5]

Quantitative Data

The following table summarizes the quantitative data from various experimental runs as described in the cited literature.[5]

| Starting Materials (molar ratio) | Solvent | Acid-Binding Agent | Yield (%) | Purity (%) |

| Hydrazine hydrate (1), Ethyl trifluoroacetate (1.2), Chloroacetyl chloride (1.12) | Methyl tertiary butyl ether | 50% Sodium hydroxide solution | 97.3 | 98.0 |

| Hydrazine hydrate (1), Ethyl trifluoroacetate (1.1), Chloroacetyl chloride (1.12) | Methyl tertiary butyl ether | 50% Sodium hydroxide solution | 95.0 | 97.0 |

| Hydrazine hydrate (1), Ethyl trifluoroacetate (1.2), Chloroacetyl chloride (1.12) | Methyl tertiary butyl ether | 50% Potassium hydroxide solution | 97.0 | 97.9 |

| Hydrazine hydrate (1), Ethyl trifluoroacetate (1.2), Chloroacetyl chloride (1.12) | Tetrahydrofuran | 50% Sodium hydroxide solution | 93.1 | 97.5 |

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.[5]

Materials:

-

Hydrazine hydrate (60%)

-

Ethyl trifluoroacetate

-

Chloroacetyl chloride

-

Methyl tertiary butyl ether (solvent)

-

50% Sodium hydroxide solution (acid-binding agent)

-

1L three-necked flask

-

Agitator

-

Thermometer

Procedure:

-

Step 1: Formation of Trifluoroacetyl Hydrazide

-

To a 1L three-necked flask equipped with an agitator and a thermometer, add 400ml of methyl tertiary butyl ether.

-

Add 41.6g (0.5 mol) of 60% hydrazine hydrate to the flask.

-

While stirring, add 85.2g (0.6 mol) of ethyl trifluoroacetate.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

-

Step 2: Formation of this compound

-

To the reaction mixture from Step 1, slowly add 63.3g (0.56 mol) of chloroacetyl chloride.

-

Adjust the pH of the reaction solution to 6-7 using a 46.4g 50% sodium hydroxide solution.

-

Continue to incubate the reaction mixture at room temperature for 2 hours with stirring.

-

-

Work-up and Isolation

-

Allow the reaction solution to stand and separate into layers.

-

Remove the aqueous layer.

-

The organic layer (methyl tertiary butyl ether) is subjected to simple distillation to recover the solvent.

-

The remaining concentrated product is this compound.

-

References

An In-depth Technical Guide to 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a halogenated acylhydrazine derivative of significant interest as a chemical intermediate, particularly in the synthesis of pharmaceuticals. Its bifunctional nature, possessing both a reactive chloroacetyl group and a trifluoroacetyl moiety, makes it a versatile building block in organic synthesis. This document provides a comprehensive overview of the known chemical, physical, and potential biological properties of this compound. Detailed experimental protocols for its synthesis are presented, and key data are summarized for ease of reference. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1][2][3] Its chemical structure is characterized by a hydrazine backbone acylated with a chloroacetyl group on one nitrogen and a trifluoroacetyl group on the other. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄ClF₃N₂O₂ | [1][2][5] |

| Molecular Weight | 204.53 g/mol | [1][2][5] |

| Appearance | White Solid | [1][2][3] |

| CAS Number | 762240-99-3 | [1][5][6] |

| Boiling Point (Predicted) | 300.048 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 135.264 °C | [2] |

| Density (Predicted) | 1.524 g/cm³ | [2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 5 | [1][2] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [6][7] |

| Purity (Typical) | ≥98% | [6] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process starting from hydrazine hydrate.[8] This method is outlined in patent literature and provides a practical approach for laboratory and potential scale-up production.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step sequence. The first step involves the formation of trifluoroacetyl single hydrazine, which is then subsequently acylated with chloroacetyl chloride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the described preparation method.[8]

Step 1: Preparation of Trifluoroacetyl Hydrazine

-

To a suitable reaction vessel, add hydrazine hydrate as the starting raw material.

-

Add a solvent, such as methyl tertiary butyl ether or tetrahydrofuran. The mass ratio of hydrazine hydrate to solvent is typically in the range of 1:5 to 1:20.[8]

-

React the hydrazine hydrate with trifluoroacetic acid ethyl ester. The molar ratio of hydrazine hydrate to trifluoroacetic acid ethyl ester is generally 1:1.0-2.0.[8]

-

The reaction proceeds via an amidation reaction to yield trifluoroacetyl single hydrazine.

Step 2: Synthesis of this compound

-

To the reaction mixture containing trifluoroacetyl hydrazine, add an acid-binding agent. Examples of suitable acid-binding agents include sodium hydroxide or potassium hydroxide solution.[8]

-

Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of the initial hydrazine hydrate to chloroacetyl chloride is typically 1:1.0-2.0.[8]

-

Maintain the reaction mixture at room temperature and control the pH to approximately 6-7 using the acid-binding agent.[8]

-

Allow the reaction to proceed for a sufficient duration (e.g., 2 hours) after the addition of chloroacetyl chloride is complete.[8]

-

Upon completion, the reaction mixture is allowed to stand, and the aqueous layer is separated and removed.

-

The organic layer containing the product is then concentrated, for instance, by simple distillation to remove the solvent.

-

The resulting product is this compound.

Table 2: Reported Yields and Purity under Different Solvent Conditions[8]

| Solvent | Yield (%) | Purity (%) |

| Methyl Tertiary Butyl Ether | 97.3 | 98.0 |

| Tetrahydrofuran (THF) | 93.1 | 97.5 |

Biological and Pharmacological Context

While there is no direct published research on the biological activity of this compound itself, its role as a key intermediate in the synthesis of Sitagliptin provides significant context for its potential utility in drug development.[1][5] Sitagliptin is a well-known inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Potential Relevance in Medicinal Chemistry

The acylhydrazone moiety (-CO-NH-N=) is a recognized pharmacophore present in a wide range of biologically active molecules.[9] Compounds containing this structural motif have been reported to exhibit a broad spectrum of pharmacological activities, including:

The presence of the trifluoromethyl group in this compound is also noteworthy. The incorporation of fluorine or trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity and biological interactions of the molecule.[4]

Logical Relationship to Drug Discovery

The use of this compound as a building block in pharmaceutical synthesis highlights its importance in the drug discovery and development pipeline.

Caption: Role as an intermediate in drug discovery.

Safety and Handling

This compound is classified as an eye irritant (H319).[13] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The availability of a robust synthetic protocol enhances its utility for researchers. While direct biological data is lacking, its structural features and its role in the synthesis of clinically relevant drugs suggest its potential as a scaffold or building block in the development of new therapeutic agents. This guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for the scientific community. Further research into the biological activities of this compound and its derivatives is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 5. This compound | 762240-99-3 [chemicalbook.com]

- 6. This compound | 762240-99-3 [sigmaaldrich.com]

- 7. 762240-99-3|this compound|BLD Pharm [bldpharm.com]

- 8. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 9. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound AldrichCPR 762240-99-3 [sigmaaldrich.com]

Technical Guide: N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide is a specialized chemical compound primarily utilized as a key intermediate in multi-step organic synthesis. Its structural features, namely the reactive chloroacetyl group and the electron-withdrawing trifluoroacetyl moiety, make it a valuable building block in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role in the production of therapeutic agents. Notably, this compound is a critical precursor in the synthesis of Sitagliptin, a well-known DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2][3]

Chemical and Physical Properties

The physical and chemical properties of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide[1] |

| Synonyms | 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, 2,2,2-Trifluoroacetic Acid 2-(2-Chloroacetyl)hydrazide[1][3] |

| CAS Number | 762240-99-3[1] |

| Molecular Formula | C₄H₄ClF₃N₂O₂[3] |

| Molecular Weight | 204.54 g/mol |

| Appearance | White to Off-White Solid[3] |

| Purity | >95%[4] |

| Storage Temperature | -20°C, stored under nitrogen[5] |

Synthesis

The synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide is typically achieved through a two-step process commencing with hydrazine hydrate.[6]

Synthesis Workflow

References

- 1. CAS 762240-99-3 N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 2. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. keyorganics.net [keyorganics.net]

- 5. N'-(2-Chloroacetyl)-2,2,2-trifluoroacetohydrazide | 762240-99-3 [sigmaaldrich.cn]

- 6. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine mechanism of action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific biological mechanism of action for 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is not extensively available in public domain literature. This guide provides a comprehensive overview of its chemical properties, synthesis, and its established role as a chemical intermediate. A summary of the general biological activities of the broader acylhydrazone class, to which this compound belongs, is included for contextual understanding.

Introduction

This compound is a halogenated acylhydrazide derivative. It is primarily recognized as a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Its chemical structure features both a reactive chloroacetyl group and a trifluoroacetyl group attached to a hydrazine core, making it a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H4ClF3N2O2 | [3][4] |

| Molecular Weight | 204.53 g/mol | [3] |

| CAS Number | 762240-99-3 | [3] |

| Appearance | White Solid | [3][5][6] |

| Storage Temperature | Ambient temperatures; for long-term, sealed in dry, under -20°C | [3][7] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Topological Polar Surface Area | 58.2 Ų | [3] |

| InChI Key | DYKIVKLXFDNBMY-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | C(C(=O)NNC(=O)C(F)(F)F)Cl | [3] |

Synthesis

The synthesis of this compound is a two-step process that begins with the formation of a trifluoroacetyl hydrazide intermediate, followed by acylation with chloroacetyl chloride.[1]

Experimental Protocol

A common preparation method involves the following steps:[1]

-

Formation of Trifluoroacetyl Hydrazine: Hydrazine hydrate is reacted with ethyl trifluoroacetate in a suitable solvent, such as methyl tertiary butyl ether, at room temperature. This reaction yields trifluoroacetyl single hydrazine.

-

Acylation with Chloroacetyl Chloride: The resulting trifluoroacetyl single hydrazine is then reacted with chloroacetyl chloride in the presence of an acid-binding agent, like sodium hydroxide or potassium hydroxide solution, to control the pH of the reaction mixture. This step produces a crude reaction liquid of 1-(chloroacetyl)-2-(trifluoroacetyl) hydrazine.

-

Work-up and Isolation: The aqueous layer is separated from the crude reaction liquid. The organic layer is then concentrated to obtain the final product.

This process is noted for its use of readily available raw materials and relatively simple procedure.[1][2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Mechanism of Action and Biological Activity

There is a lack of specific data in the scientific literature detailing the biological mechanism of action of this compound. Its primary documented application is as a chemical intermediate.

However, it belongs to the broader class of compounds known as acylhydrazones . Acylhydrazones are characterized by the pharmacophore -CO-NH-N= and are known to exhibit a wide range of pharmacological activities.[8][9] These activities are attributed to the structural features of the acylhydrazone moiety, which can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[10]

Reported biological activities for various acylhydrazone derivatives include:

It is crucial to note that these are general activities of the acylhydrazone class, and specific biological effects are highly dependent on the other substituents in the molecule. Therefore, it cannot be assumed that this compound possesses any or all of these activities without dedicated experimental validation.

Application in Drug Development

The principal application of this compound is as a key starting material in the synthesis of Sitagliptin.[1][2] Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a therapeutic target for the management of type 2 diabetes mellitus.

The synthesis of the triazolopyrazine core of Sitagliptin can be achieved from this compound through a series of cyclization and substitution reactions.

Caption: Role as an intermediate in Sitagliptin synthesis.

Conclusion

This compound is a well-characterized chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of the anti-diabetic drug Sitagliptin. While its direct biological mechanism of action is not documented, its chemical structure places it within the versatile class of acylhydrazones, which are known for a wide array of biological activities. Further research would be required to elucidate any intrinsic pharmacological properties of this compound itself. For drug development professionals, its primary value lies in its utility as a synthetic building block.

References

- 1. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 2. CN103483218A - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 762240-99-3 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 762240-99-3 [sigmaaldrich.com]

- 8. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Reactivity of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a key bifunctional reagent, notable for its role as a critical intermediate in the synthesis of various pharmaceuticals, most prominently the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This technical guide provides an in-depth analysis of the reactivity of this compound, focusing on its synthesis, physicochemical properties, and its utility in the construction of heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for professionals in the field of medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 762240-99-3, is a solid white compound that possesses two key reactive sites: a reactive chloroacetyl group and a trifluoroacetyl-protected hydrazine moiety.[1] The chloroacetyl group serves as a potent electrophile, susceptible to nucleophilic substitution, while the trifluoroacetylhydrazide portion is primed for cyclization reactions to form various nitrogen-containing heterocycles. The presence of the electron-withdrawing trifluoroacetyl group significantly influences the reactivity of the hydrazine, playing a crucial role in subsequent cyclization steps. Its principal application lies in its use as a precursor to the triazolopyrazine core of Sitagliptin, a widely prescribed medication for the treatment of type 2 diabetes.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C4H4ClF3N2O2 | [1][4] |

| Molecular Weight | 204.54 g/mol | [4] |

| Appearance | White Solid | [1] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | |

| Purity (typical) | ≥98% |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is a two-step, one-pot procedure starting from hydrazine hydrate.[6]

Synthetic Pathway

The synthesis involves the initial reaction of hydrazine hydrate with ethyl trifluoroacetate to form trifluoroacetylhydrazide. This intermediate is then acylated with chloroacetyl chloride in the presence of a base to yield the final product.

Experimental Protocol

The following is a representative experimental protocol adapted from the patent literature.[6]

Materials:

-

Hydrazine hydrate (60%)

-

Ethyl trifluoroacetate

-

Methyl tertiary butyl ether (MTBE)

-

Chloroacetyl chloride

-

Sodium hydroxide (50% solution)

Procedure:

-

To a stirred solution of hydrazine hydrate (0.5 mol) in MTBE (400 mL), add ethyl trifluoroacetate (0.6 mol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture and add chloroacetyl chloride (0.56 mol) dropwise.

-

During the addition of chloroacetyl chloride, maintain the pH of the reaction mixture between 6 and 7 by the controlled addition of a 50% sodium hydroxide solution.

-

After the addition is complete, continue to stir the mixture at room temperature for 2 hours.

-

Allow the layers to separate and discard the aqueous layer.

-

The organic layer containing the product is then concentrated under reduced pressure to yield this compound.

Quantitative Data for Synthesis

The synthesis of this compound is generally high-yielding. Table 2 summarizes typical yields and purities obtained under various conditions as reported in the literature.

| Solvent | Base | Yield (%) | Purity (%) | Reference |

| MTBE | 50% NaOH | 97.3 | 98.0 | [6] |

| THF | 50% NaOH | 93.1 | 97.5 | [6] |

| MTBE | 50% KOH | 97.0 | 97.9 | [6] |

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilicity of the chloroacetyl group and the nucleophilicity of the hydrazine nitrogens, which is modulated by the trifluoroacetyl group. The primary and most well-documented reaction is its use in the synthesis of the triazolopyrazine core of Sitagliptin.

Cyclization to form Triazolopyrazines

In the synthesis of Sitagliptin, this compound is not directly used but is a precursor to an intermediate that undergoes cyclization. However, the reactivity of a closely related intermediate, N-[(2Z)-piperazine-2-subunit]trifluoroacetyl hydrazine, provides a clear model for the reactivity of the trifluoroacetylhydrazide moiety. This intermediate undergoes an acid-catalyzed intramolecular cyclization to form the triazole ring.

Mechanistic Insights:

The formation of the triazole ring from an acylhydrazine is a well-established transformation in heterocyclic chemistry. The general mechanism involves the following steps:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks a carbonyl or imine carbon.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic triazole ring.

The trifluoroacetyl group plays a dual role. Initially, it protects one of the hydrazine nitrogens, directing the initial acylation to the other nitrogen. Subsequently, its electron-withdrawing nature activates the carbonyl carbon, facilitating the intramolecular nucleophilic attack during the cyclization step.

Experimental Protocol for an Analogous Cyclization

The following protocol is for the cyclization of a closely related intermediate, N-[(2Z)-piperazine-2-subunit]trifluoroacetyl hydrazine, to the corresponding triazolopyrazine hydrochloride, a key intermediate for Sitagliptin.[1]

Materials:

-

N-[(2Z)-piperazine-2-subunit]trifluoroacetyl hydrazine

-

Ethanol

-

Hydrochloric acid (36%)

Procedure:

-

A solution of N-[(2Z)-piperazine-2-subunit]trifluoroacetyl hydrazine (0.25 mol) in ethanol (450 mL) is prepared.

-

To this solution, 36% hydrochloric acid (0.33 mol) is added dropwise.

-

The reaction mixture is heated to 55-60°C and maintained at this temperature for 2 hours.

-

After the reaction is complete, the mixture is cooled to 0-5°C to induce crystallization.

-

The solid product is collected by filtration and dried to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][6][7]triazolo[4,3-a]pyrazine hydrochloride.

Quantitative Data for Analogous Cyclization

The cyclization reaction is highly efficient, as demonstrated by the data in Table 3 for the analogous substrate.

| Molar Ratio of HCl | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1.32 | 2 | 92.3 | >99.4 | [1] |

| 1.0 | 2 | 90.0 | >99.0 | [1] |

| 1.12 | 3.5 | 92.6 | >99.4 | [1] |

Other Potential Reactivities

While the synthesis of the Sitagliptin intermediate is the primary application, the structure of this compound allows for other potential transformations.

-

Nucleophilic Substitution at the Chloroacetyl Group: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce different functionalities.

-

Reactions with other Dinucleophiles: Reaction with other dinucleophiles besides ethylenediamine derivatives could lead to the formation of other heterocyclic systems, such as oxadiazoles or thiadiazoles, although such reactions have not been explicitly reported for this specific substrate.

-

Deprotection of the Trifluoroacetyl Group: Under certain conditions, the trifluoroacetyl group could be removed to liberate the free hydrazine, which could then undergo further reactions.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature, combining a reactive electrophilic chloroacetyl moiety with a trifluoroacetylhydrazide group amenable to cyclization, makes it a powerful tool for the construction of complex heterocyclic molecules. The high-yielding synthetic route to this compound and its efficient conversion to the triazolopyrazine core of Sitagliptin underscore its importance in the pharmaceutical industry. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile reagent. Further exploration of its reactivity with a broader range of nucleophiles could unveil new synthetic applications for this important building block.

References

- 1. CN112358484B - Preparation method of sitagliptin intermediate - Google Patents [patents.google.com]

- 2. Preparation method of sitagliptin intermediate triazolopyrazine derivative - Eureka | Patsnap [eureka.patsnap.com]

- 3. CAS 762240-99-3 N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. This compound | 762240-99-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a key intermediate in pharmaceutical synthesis. The document outlines predicted spectroscopic data based on its chemical structure, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that no experimentally determined spectra were found in publicly accessible databases or scientific literature at the time of this writing. The data presented here are estimations based on the analysis of analogous compounds and known spectroscopic principles.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~10.5 - 11.5 | Broad Singlet | -NH- (trifluoroacetyl side) |

| ~9.0 - 10.0 | Broad Singlet | -NH- (chloroacetyl side) | |

| ~4.3 - 4.5 | Singlet | -CH₂Cl | |

| ¹³C | ~165 - 170 | Singlet | C=O (chloroacetyl) |

| ~155 - 160 (quartet, J ≈ 35-40 Hz) | Quartet | C=O (trifluoroacetyl) | |

| ~115 - 120 (quartet, J ≈ 285-290 Hz) | Quartet | -CF₃ | |

| ~40 - 45 | Singlet | -CH₂Cl | |

| ¹⁹F | ~ -70 to -75 | Singlet | -CF₃ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching |

| 1750 - 1720 | Strong | C=O stretching (trifluoroacetyl) |

| 1720 - 1690 | Strong | C=O stretching (chloroacetyl) |

| 1550 - 1520 | Medium | N-H bending |

| 1300 - 1100 | Strong | C-F stretching |

| 800 - 700 | Strong | C-Cl stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 204/206 | Moderate | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 127/129 | High | [M - CF₃CO]⁺ |

| 111 | Moderate | [CF₃CONHNH]⁺ |

| 97 | High | [CF₃CO]⁺ |

| 77/79 | High | [ClCH₂CO]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 49/51 | Moderate | [CH₂Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from a patented synthesis method.

-

Preparation of Trifluoroacetyl Hydrazine: Hydrazine hydrate is reacted with ethyl trifluoroacetate in a suitable solvent (e.g., methyl tert-butyl ether) to yield trifluoroacetyl hydrazine.

-

Acylation Reaction: The resulting trifluoroacetyl hydrazine is then reacted with chloroacetyl chloride in the presence of an acid-binding agent (e.g., sodium hydroxide solution) to form crude this compound. The pH of the reaction mixture is maintained between 6 and 7.

-

Work-up and Isolation: The reaction mixture is allowed to stand, and the aqueous layer is separated. The organic layer is then concentrated by distillation to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to observe are the chemical shifts of the N-H protons and the methylene protons of the chloroacetyl group.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The long relaxation times of the carbonyl and trifluoromethyl carbons may require a longer acquisition time or the addition of a relaxation agent.

-

¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse program. A single peak is expected for the trifluoromethyl group.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, C-F, and C-Cl functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Ionization: Utilize electron ionization (EI) for a detailed fragmentation pattern or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). Analyze the fragmentation pattern to identify characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

A General Protocol for Determining the Solubility of Novel Chemical Entities

Audience: Researchers, scientists, and drug development professionals.

Abstract: The determination of a compound's solubility is a critical early step in the drug discovery and development pipeline. This parameter influences bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate. This document provides a comprehensive overview of a standard experimental protocol for determining the aqueous and organic solvent solubility of a novel chemical entity, exemplified by a hypothetical compound. It includes detailed methodologies, data presentation standards, and a visual representation of the experimental workflow.

Introduction

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the context of drug development, poor aqueous solubility can lead to low absorption and bioavailability, necessitating more complex and costly formulation strategies. Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, synthesis, and analytical method development. This guide outlines a robust method for quantifying the solubility of a novel compound.

Experimental Protocol: Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

2.1. Materials and Reagents

-

Novel Chemical Entity (NCE) of interest (solid form)

-

Deionized water (Milli-Q® or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (95% and absolute)

-

Methanol

-

Acetonitrile

-

2 mL screw-cap vials

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of the NCE and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of the solid NCE to a 2 mL screw-cap vial. The excess is crucial to ensure that a saturated solution is achieved. A general starting point is to add enough solid so that it is visibly present even after the incubation period.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, PBS, DMSO, ethanol) to the vial.

-

Prepare samples in triplicate for each solvent to ensure the reliability of the results.

-

-

Incubation:

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A 24-48 hour incubation period is typically adequate for most compounds.

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample solutions into the HPLC system.

-

Determine the concentration of the NCE in the samples by interpolating their peak areas from the calibration curve.

-

2.3. Data Analysis

-

Calculate the average solubility from the triplicate samples for each solvent.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

Hypothetical Solubility Data

The following table summarizes the hypothetical solubility data for a novel chemical entity determined using the shake-flask method.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Deionized Water | 25 | 0.015 | ±0.002 |

| Phosphate-Buffered Saline (pH 7.4) | 37 | 0.022 | ±0.003 |

| Dimethyl Sulfoxide (DMSO) | 25 | >200 | N/A |

| Ethanol (95%) | 25 | 15.8 | ±1.2 |

| Methanol | 25 | 25.3 | ±2.1 |

| Acetonitrile | 25 | 5.7 | ±0.5 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a novel chemical entity.

Caption: A flowchart of the shake-flask method for solubility assessment.

Conclusion

The protocol described in this guide provides a reliable and reproducible method for determining the solubility of a novel chemical entity in various solvents. The resulting data is essential for guiding subsequent stages of drug development, from formulation to preclinical studies. Adherence to a standardized protocol ensures the generation of high-quality, comparable data, which is fundamental to making informed decisions in the complex process of bringing a new therapeutic agent to the clinic.

Stability of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a key intermediate in the synthesis of various pharmaceuticals, notably sitagliptin. Due to the limited availability of direct, publicly accessible stability studies on this specific molecule, this document infers its stability profile based on its chemical structure, the known reactivity of its functional groups (chloroacetyl and trifluoroacetyl hydrazide), and data from analogous compounds. This guide covers the compound's physicochemical properties, probable degradation pathways, recommended storage and handling procedures, and generalized experimental protocols for its stability assessment.

Introduction

This compound (C₄H₄ClF₃N₂O₂, M.W. 204.53 g/mol , CAS No. 762240-99-3) is a disubstituted hydrazine featuring two highly reactive acyl groups. The presence of a chloroacetyl moiety, a known alkylating agent, and an electron-withdrawing trifluoroacetyl group, confers a high degree of reactivity to the molecule. Understanding its stability is critical for ensuring the integrity of synthetic processes, the purity of final products, and for safe handling and storage.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 762240-99-3 | [1][2] |

| Molecular Formula | C₄H₄ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 204.53 g/mol | [2][3] |

| Appearance | White to off-white solid | [4][5] |

| Boiling Point | 300.048 °C at 760 mmHg (Predicted) | [4] |

| Melting Point | Not explicitly reported. | |

| Storage Temperature | Variably reported as ambient, 2-8°C, or frozen (-20°C) | [6][7] |

| Purity (Commercial) | Typically ≥96.0% | [5] |

Note: Some physical properties are predicted and have not been experimentally verified in available literature.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a two-step process starting from hydrazine hydrate. This process can introduce impurities that may affect the compound's stability.

Caption: Synthesis of this compound.

Potential impurities arising from the synthesis process include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of acidic or basic residues could catalyze degradation.

Inferred Stability Profile and Reactivity

While specific quantitative stability data such as degradation kinetics or half-life under various conditions are not publicly available, the chemical structure allows for the inference of its stability profile. The molecule's reactivity is dominated by the electrophilic nature of the chloroacetyl and trifluoroacetyl groups.

Susceptibility to Nucleophilic Attack

The chloroacetyl group is a potent electrophile, making the compound susceptible to nucleophilic substitution reactions. This is a likely primary degradation pathway.

Caption: Nucleophilic substitution at the chloroacetyl moiety.

Common nucleophiles such as water (hydrolysis), alcohols, amines, and thiols can react with the chloroacetyl group.[8] This reactivity suggests that the compound's stability is compromised in protic solvents or in the presence of nucleophilic contaminants.

Hydrolytic Stability

Hydrolysis is a significant potential degradation pathway. The chloroacetyl group is expected to be more susceptible to hydrolysis than the trifluoroacetyl group due to the better leaving group ability of chloride compared to the trifluoroacetamide anion. Hydrolysis of the amide bonds is also possible, particularly under strong acidic or basic conditions.

Thermal Stability

While no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data has been published, related chloroacetamide compounds generally exhibit moderate thermal stability and decompose at elevated temperatures.[1][3] Given the presence of two reactive acyl groups, this compound is likely to be less thermally stable than simpler amides. Exothermic decomposition may be a concern, particularly with impure material.

Photostability

The photostability of this compound has not been documented. However, as with many complex organic molecules, exposure to UV light could potentially lead to degradation.

Recommended Storage and Handling

Given the inferred reactivity and the conflicting storage temperature information from suppliers, a cautious approach to storage and handling is recommended.

-

Storage: To maximize shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C).[7] Protection from light and moisture is essential.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a skin and eye irritant.[2] Handle in a well-ventilated area or a fume hood. Avoid generating dust.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound.

HPLC Method for Purity and Degradation Monitoring

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and detecting degradation products.

Caption: Workflow for HPLC-based stability studies.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with an optional acid modifier like 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum.

-

Procedure:

-

Prepare solutions of the compound in relevant solvents or buffers.

-

Expose the solutions to stress conditions (e.g., elevated temperature, different pH values, light).

-

At specified time intervals, inject aliquots into the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the onset of thermal decomposition.

-

Procedure: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitor the mass loss as a function of temperature.

-

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect any exothermic or endothermic events associated with decomposition.

-

Procedure: Heat a small, encapsulated sample at a constant rate and measure the heat flow to the sample relative to a reference.

-

Conclusion

This compound is a highly reactive molecule, and its stability is a critical consideration for its use in pharmaceutical synthesis. While direct quantitative stability data is scarce, its chemical structure suggests a high susceptibility to nucleophilic attack, particularly hydrolysis of the chloroacetyl group. For long-term storage, it is imperative to keep the compound in a dry, inert environment at low temperatures and protected from light. The implementation of rigorous analytical methods, such as a stability-indicating HPLC method and thermal analysis, is essential for monitoring its purity and ensuring its suitability for its intended application.

References

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Chloroacetyl-2-(trifluoroacetyl)hydrazine, 97% 250 mg | Request for Quote [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 762240-99-3 | FC20181 [biosynth.com]

- 8. This compound | 762240-99-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Data

This compound is a white solid at room temperature.[1] It is primarily known as an important intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor used for treating type II diabetes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 762240-99-3 | [1] |

| Molecular Formula | C4H4ClF3N2O2 | [1] |

| Molecular Weight | 204.53 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage Conditions | Ambient temperatures; Sealed in dry, store in freezer, under -20°C for long-term storage. | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

While several chemical suppliers indicate the availability of spectroscopic data such as 1H NMR, 13C NMR, and Mass Spectrometry, the actual spectra and peak lists are not publicly available in the reviewed literature.[2][4]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from hydrazine hydrate.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[2]

Step 1: Preparation of Trifluoroacetyl Hydrazine

-

To a reaction vessel, add hydrazine hydrate as the starting material.

-

Dissolve the hydrazine hydrate in a suitable solvent, such as methyl tertiary butyl ether (MTBE) or tetrahydrofuran (THF).

-

Add ethyl trifluoroacetate to the solution to initiate the amidation reaction, forming trifluoroacetyl hydrazine.

Step 2: Preparation of this compound

-

To the solution containing trifluoroacetyl hydrazine, begin the dropwise addition of chloroacetyl chloride.

-

Concurrently, add an acid-binding agent, such as a 50% aqueous solution of sodium hydroxide or potassium hydroxide, to maintain the reaction mixture's pH between 6 and 7.

-

After the complete addition of chloroacetyl chloride, continue to stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.

-

Upon completion, allow the reaction mixture to stand, leading to the separation of the aqueous and organic layers.

-

Separate the organic layer containing the product.

-

The final product, this compound, is obtained by direct concentration of the organic layer, which may involve distillation to remove and recover the solvent.

Quantitative Data from Synthesis

The following data is derived from examples provided in the patent literature.[2]

Table 2: Synthesis Yields and Purity

| Solvent | Acid-binding Agent | Yield | Purity |

| Methyl Tertiary Butyl Ether | 50% Sodium Hydroxide | 97.3% | 98.0% |

| Methyl Tertiary Butyl Ether | 50% Potassium Hydroxide | 97.0% | 97.9% |

| Tetrahydrofuran | Not Specified | 93.1% | 97.5% |

Reactivity and Potential Applications

This compound possesses two reactive sites amenable to further chemical transformations: the chloroacetyl moiety, which is susceptible to nucleophilic substitution, and the diacylhydrazine core, which can undergo cyclization reactions.

Intramolecular Cyclization to form 1,3,4-Oxadiazoles

A key reaction of this compound is its intramolecular cyclization to form 2-chloromethyl-5-trifluoromethyl-[2][4][5]oxadiazole. This transformation is a valuable step in the synthesis of more complex heterocyclic compounds.[5]

Caption: Cyclization of this compound.

The following is a general protocol based on a patented method for the cyclization reaction.[5]

-

The starting material, this compound, is subjected to a cyclization reaction.

-

The reaction is carried out in the presence of a silicon compound and/or an amide compound, which act as the cyclization reagents.

-

The use of these specific reagents facilitates an efficient cyclization to yield 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

Note: The patent does not specify the exact silicon and amide compounds, nor the reaction conditions such as temperature and time, in its abstract.

Potential for Synthesis of Other Heterocycles

The structural backbone of this compound makes it a plausible precursor for the synthesis of other five-membered heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, although specific examples utilizing this substrate were not found in the reviewed literature. The general principles for these transformations are outlined below.

Caption: Plausible, but not experimentally verified, synthetic routes.

-

1,3,4-Thiadiazole Synthesis: The conversion of the carbonyl oxygens to sulfur atoms using a thionating agent like Lawesson's reagent, followed by intramolecular cyclization, could potentially yield the corresponding 1,3,4-thiadiazole.

-

1,2,4-Triazole Synthesis: Reaction with an amine source could lead to the formation of a 1,2,4-triazole ring system, a common synthetic strategy for this class of heterocycles.

It is important to note that these are proposed reaction pathways based on the known reactivity of N-acylhydrazines, and specific experimental protocols for these transformations with this compound as the substrate are not currently available in the public domain.

Involvement in Signaling Pathways

Based on the available literature, this compound is exclusively described as a chemical intermediate for the synthesis of pharmacologically active molecules. There is no evidence to suggest that it has any direct biological activity or involvement in cellular signaling pathways.

Conclusion

This compound is a well-characterized synthetic intermediate with a straightforward and high-yielding synthetic protocol. Its primary documented application is in the synthesis of the antidiabetic drug Sitagliptin. While its reactivity is underexplored in the public literature, its structure holds significant potential for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles. Further research into the reactivity of this compound could open new avenues for its application in medicinal chemistry and drug development beyond its current use.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(762240-99-3) 1H NMR spectrum [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 762240-99-3|this compound|BLD Pharm [bldpharm.com]

- 5. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

This technical guide provides a comprehensive overview of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, chemical properties, and potential biological significance based on its structural class.

Chemical Properties and Data

This compound is a white solid compound.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H4ClF3N2O2 | [2] |

| Molecular Weight | 204.53 g/mol | |

| CAS Number | 762240-99-3 | [2] |

| Appearance | White Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Conditions | Store in a freezer under -20°C, sealed in a dry environment. | |

| Density | 1.524 g/cm³ | [1] |

| Boiling Point | 300.048°C at 760 mmHg | [1] |

| Flash Point | 135.264°C | [1] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| InChI Key | DYKIVKLXFDNBMY-UHFFFAOYSA-N | |

| Canonical SMILES | C(C(=O)NNC(=O)C(F)(F)F)Cl | [3] |

Synthesis Protocol

The primary method for the preparation of this compound involves a two-step process starting from hydrazine hydrate.[4]

Experimental Protocol

Step 1: Synthesis of Trifluoroacetyl Single Hydrazine

-

Hydrazine hydrate is used as the initial raw material.

-

It is reacted with trifluoroacetic acid ethyl ester in a suitable solvent.

-

This reaction, an amidation, yields trifluoroacetyl single hydrazine.[4]

Step 2: Synthesis of this compound

-

The trifluoroacetyl single hydrazine produced in the first step is then reacted with chloroacetyl chloride.

-

This reaction is carried out in the presence of an acid-binding agent, such as a 50% sodium hydroxide or potassium hydroxide solution.[4]

-

The reaction results in a crude solution of this compound.

-

The aqueous layer of the reaction mixture is removed.

-

The remaining organic layer is concentrated directly to obtain the final product.[4]

This process is noted for its use of readily available raw materials and relatively simple procedure.[4] In one documented embodiment of this method, a yield of 97% with a purity of 97.9% was achieved.[4]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis process of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Significance

Currently, there is limited direct research on the biological activity of this compound itself. Its primary documented application is as an intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][5][6]

However, the core structure of this molecule belongs to the acylhydrazone class. Acylhydrazones are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[7] The pharmacophore group -CO-NH-N= is a key feature responsible for these diverse biological effects.[7]

Potential Activities of the Acylhydrazone Class

Research on various acylhydrazone derivatives has reported the following activities:

-

Antimicrobial and Antiviral: Some acylhydrazones have shown efficacy against various microbial and viral agents.[7][8]

-

Anti-inflammatory: This class of compounds has been investigated for its anti-inflammatory properties.[7]

-

Antitumor: Certain acylhydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines.[7]

-

Neurological and Cardiovascular: The acylhydrazone structure is present in drugs targeting the central nervous system and cardiovascular diseases.[7]

While these activities are not directly attributed to this compound, its structural classification suggests that further investigation into its own potential biological effects could be a worthwhile area of research.

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound, its chemical class, and its known application.

Caption: Relationship of this compound to its class and application.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 762240-99-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. CAS 762240-99-3 N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]